
3-(5-chloro-1H-indole-3-carbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-1H-indole-3-carbonyl)aniline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloro-substituted indole ring attached to an aniline moiety, making it a valuable scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indole-3-carbonyl)aniline typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Coupling with Aniline: The chlorinated indole is then coupled with aniline through a carbonylation reaction, often using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(5-chloro-1H-indole-3-carbonyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-chlorosuccinimide for chlorination, palladium catalysts for coupling reactions.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
3-(5-chloro-1H-indole-3-carbonyl)aniline has several scientific research applications:
作用機序
The mechanism of action of 3-(5-chloro-1H-indole-3-carbonyl)aniline involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
- 5-chloro-1H-indole-2-carboxylic acid
- 5-chloro-1H-indole-3-carboxaldehyde
- 5-fluoro-1H-indole-3-carbonyl aniline
Uniqueness
3-(5-chloro-1H-indole-3-carbonyl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
特性
IUPAC Name |
(3-aminophenyl)-(5-chloro-1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-4-5-14-12(7-10)13(8-18-14)15(19)9-2-1-3-11(17)6-9/h1-8,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFUGJBRTVIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino}acetic acid](/img/structure/B6615977.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
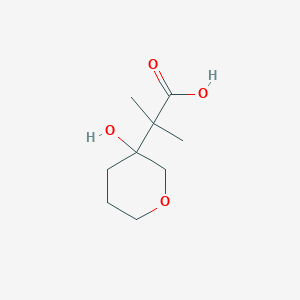
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)

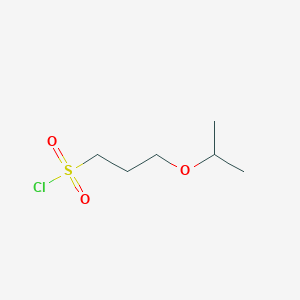
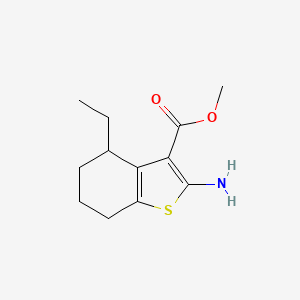
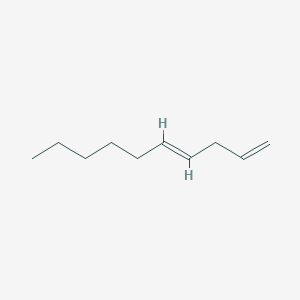
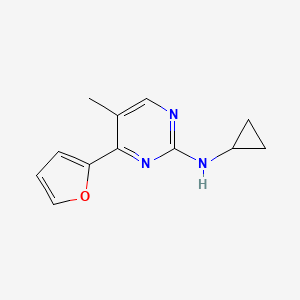

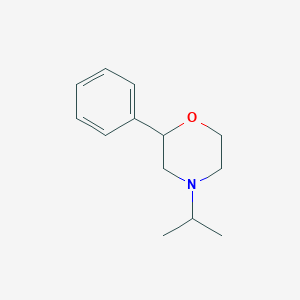
![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)

